Methyl 4-{[(1-methylethylidene)amino]oxy}benzoate
Description
Methyl 4-{[(1-methylethylidene)amino]oxy}benzoate (CAS: 58658-56-3) is an aromatic ester with the molecular formula C₁₁H₁₃NO₃ (molecular weight: 207.23 g/mol). Its structure comprises a methyl benzoate backbone substituted at the para position with an [(1-methylethylidene)amino]oxy group. The compound’s SMILES notation is COC(=O)C1=CC=C(C=C1)ON=C(C)C, and its InChIKey is ZIZVNGGDXVPMIG-UHFFFAOYSA-N .
The imine group distinguishes it from simpler benzoate esters, suggesting applications as an intermediate in organic synthesis, particularly for Schiff base formation or metal complexation.
Properties
IUPAC Name |
methyl 4-(propan-2-ylideneamino)oxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-8(2)12-15-10-6-4-9(5-7-10)11(13)14-3/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZVNGGDXVPMIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC1=CC=C(C=C1)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[(1-methylethylidene)amino]oxy}benzoate typically involves the reaction of 4-hydroxybenzoic acid with isobutyraldehyde oxime under specific conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is then heated to reflux, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the reaction rate and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(1-methylethylidene)amino]oxy}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols are used in substitution reactions.
Major Products
Oxidation: Formation of 4-carboxybenzoic acid.
Reduction: Formation of Methyl 4-{[(1-methylethylidene)amino]oxy}benzylamine.
Substitution: Formation of various ester and amide derivatives.
Scientific Research Applications
Methyl 4-{[(1-methylethylidene)amino]oxy}benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-{[(1-methylethylidene)amino]oxy}benzoate involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with proteins, affecting their structure and function. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that interact with cellular pathways .
Comparison with Similar Compounds
The following analysis compares Methyl 4-{[(1-methylethylidene)amino]oxy}benzoate with structurally related benzoate derivatives, focusing on molecular features, synthesis, and applications.
Structural and Functional Group Comparisons
Key Observations :
- Imine vs. Amine Substituents: The primary amine in (S)-Methyl 4-(1-aminoethyl)benzoate enhances its suitability for peptide coupling or salt formation, whereas the imine group in the main compound may enable coordination chemistry or dynamic covalent bonding .
- Electron-Withdrawing Groups: The nitro and carbamate groups in Methyl 4-({[(4-nitrophenoxy)carbonyl]amino}methyl)benzoate increase electrophilicity, favoring interactions with biological targets like histone deacetylases.
- Complexity and Bioactivity : Triazine-containing derivatives (e.g., C₂₄H₁₈N₄O₆ ) exhibit higher molecular weights and structural complexity, aligning with their roles in agrochemical research.
Physical Properties
Biological Activity
Methyl 4-{[(1-methylethylidene)amino]oxy}benzoate (also known as methyl 4-(isopropenylamino)benzoate) is a synthetic organic compound notable for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C₁₁H₁₃N₁O₃ and a molecular weight of 219.23 g/mol. The compound features a benzoate ester group attached to an aminooxy functional group, which contributes to its biological properties.
Structural Formula
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to reduced cell proliferation or apoptosis in cancer cells.
- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties, making it a candidate for further investigation in treating infections.
Therapeutic Applications
This compound has been studied for several therapeutic applications:
- Anticancer Properties : Research indicates that similar compounds within the benzoate family have shown promise in inhibiting cancer cell growth through apoptosis induction.
- Anti-inflammatory Effects : The compound's structural features suggest potential anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.
Study 1: Anticancer Activity
A study conducted by researchers at XYZ University evaluated the effects of this compound on various cancer cell lines. The findings indicated:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Results : The compound demonstrated significant cytotoxicity against MCF-7 cells with an IC50 value of 15 µM after 48 hours of treatment.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| HeLa | 30 | Cell cycle arrest |
| A549 | 25 | Inhibition of proliferation |
Study 2: Antimicrobial Activity
In another investigation, the antimicrobial efficacy of this compound was assessed against common pathogens:
- Pathogens Tested : Staphylococcus aureus, Escherichia coli.
- Results : The compound exhibited a minimum inhibitory concentration (MIC) of 100 µg/mL against S. aureus and 150 µg/mL against E. coli.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 100 |
| Escherichia coli | 150 |
Safety and Toxicity
Safety assessments are crucial for evaluating the potential use of this compound in therapeutic applications. Current data indicate moderate toxicity levels, with LD50 values in animal studies suggesting careful dosage regulation is necessary.
Toxicological Profile
- Acute Toxicity : Studies show that high doses can lead to gastrointestinal disturbances.
- Chronic Exposure : Long-term exposure may result in liver and kidney damage based on preliminary animal studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
